molecular formula C17H20N2O3 B13927947 tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate

tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13927947
M. Wt: 300.35 g/mol
InChI Key: WENRNIGEKONHNA-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate is a complex organic compound with a unique structure that combines a benzoxazole moiety with a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the formation of the dihydropyridine ring. The final step involves the esterification of the carboxylate group with 1,1-dimethylethyl alcohol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity 1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety may interact with enzymes or receptors, while the dihydropyridine ring can modulate biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate is unique due to its specific combination of a benzoxazole moiety and a dihydropyridine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

tert-butyl 6-(1,3-benzoxazol-4-yl)-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H20N2O3/c1-17(2,3)22-16(20)19-10-5-4-8-13(19)12-7-6-9-14-15(12)18-11-21-14/h6-9,11H,4-5,10H2,1-3H3

InChI Key

WENRNIGEKONHNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC=C1C2=C3C(=CC=C2)OC=N3

Origin of Product

United States

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